- Highly efficient copper-catalyzed N-arylation of amine with arylhalide using hydrazone as ligandFenzi Cuihua, 2016, 30(5), 420-427,
Cas no 937-33-7 (Benzenamine,N-(1,1-dimethylethyl)-)

937-33-7 structure
Nombre del producto:Benzenamine,N-(1,1-dimethylethyl)-
Número CAS:937-33-7
MF:C10H15N
Megavatios:149.232802629471
MDL:MFCD05669577
CID:815489
PubChem ID:254260
Benzenamine,N-(1,1-dimethylethyl)- Propiedades químicas y físicas
Nombre e identificación
-
- Benzenamine,N-(1,1-dimethylethyl)-
- N-tert-butylaniline
- Aniline,N-tert-butyl
- N-t-butylaniline
- phenyl-t-butylamine
- tert butylaniline
- tert-Butyl-phenyl-amine
- Aniline, N-tert-butyl- (6CI, 7CI, 8CI)
- N-(1,1-Dimethylethyl)benzenamine (ACI)
- N-Phenyl-tert-butylamine
- NSC 78378
- 937-33-7
- NSC78378
- tert-butylaniline
- Phenyl-tert.-butylamin
- DTXSID20291812
- Benzenamine, N-(1,1-dimethylethyl)-
- N-(tert-butyl)-N-phenylamine
- N-phenyl-t-butylamine
- N-tert-butyl-aniline
- DB-371653
- Q63391568
- NSC-78378
- Aniline, N-tert-butyl-,
- NCIOpen2_000749
- aniline, N-t-butyl-
- t-butylaniline
- F74431
- MFCD05669577
- SCHEMBL50034
- N-(tert-butyl)aniline
- MS-1462
- AKOS015994146
-
- MDL: MFCD05669577
- Renchi: 1S/C10H15N/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3
- Clave inchi: ABRWESLGGMHKEA-UHFFFAOYSA-N
- Sonrisas: C1C=CC(NC(C)(C)C)=CC=1
Atributos calculados
- Calidad precisa: 149.12000
- Masa isotópica única: 149.120449483g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 2
- Complejidad: 107
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 12Ų
- Xlogp3: 2.6
Propiedades experimentales
- Denso: 0.9529 (estimate)
- Punto de fusión: 1.08°C (estimate)
- Punto de ebullición: 240.76°C (estimate)
- índice de refracción: 1.5270
- PSA: 12.03000
- Logp: 2.97000
- PKA: 7.00(at 25℃)
Benzenamine,N-(1,1-dimethylethyl)- Información de Seguridad
Benzenamine,N-(1,1-dimethylethyl)- Datos Aduaneros
- Código HS:2921420090
- Datos Aduaneros:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Benzenamine,N-(1,1-dimethylethyl)- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01RVL9-1g |
Benzenamine, N-(1,1-dimethylethyl)- |
937-33-7 | 90% | 1g |
$280.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-1mg |
N-(tert-butyl)aniline |
937-33-7 | 98% | 1mg |
¥509.00 | 2024-04-24 | |
Ambeed | A957490-5g |
N-tert-Butylaniline |
937-33-7 | 90% | 5g |
$1348.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-5mg |
N-(tert-butyl)aniline |
937-33-7 | 98% | 5mg |
¥627.00 | 2024-04-24 | |
abcr | AB298449-100 mg |
N-(tert-Butyl)-N-phenylamine; . |
937-33-7 | 100mg |
€221.50 | 2023-04-26 | ||
abcr | AB298449-100mg |
N-(tert-Butyl)-N-phenylamine; . |
937-33-7 | 100mg |
€283.50 | 2025-02-17 | ||
1PlusChem | 1P01RVL9-100mg |
Benzenamine, N-(1,1-dimethylethyl)- |
937-33-7 | 90% | 100mg |
$68.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-2mg |
N-(tert-butyl)aniline |
937-33-7 | 98% | 2mg |
¥578.00 | 2024-04-24 | |
Ambeed | A957490-100mg |
N-tert-Butylaniline |
937-33-7 | 90% | 100mg |
$85.0 | 2024-04-16 | |
Ambeed | A957490-250mg |
N-tert-Butylaniline |
937-33-7 | 90% | 250mg |
$143.0 | 2024-04-16 |
Benzenamine,N-(1,1-dimethylethyl)- Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (Cu2O) , 2-Thiophenecarboxaldehyde, 2-methyl-2-phenylhydrazone Solvents: Dimethyl sulfoxide ; 36 h, 95 °C
Referencia
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride , rel-N,N-Dicyclohexyl-P-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-P-phenylphosphinous … Solvents: Toluene ; 18 h, reflux
Referencia
- Efficient palladium-catalyzed amination of aryl chlorides using dicyclohexylamino[(2,6-dimethyl)morpholino]phenylphosphine as a PN2 ligandSynthesis, 2009, (5), 815-823,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) Solvents: Toluene ; 20 h, 120 °C; 120 °C → rt
Referencia
- Efficient palladium catalysts for the amination of aryl chlorides: a comparative study on the use of phosphium salts as precursors to bulky, electron-rich phosphinesTetrahedron, 2005, 61(41), 9705-9709,
Synthetic Routes 5
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine
Referencia
- 2-[Bis(1-adamantantyl)phosphino]-N,N-dimethylanilinee-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-2,
Synthetic Routes 7
Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 10 min, rt
1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C
1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C
Referencia
- A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and AminesChemistry - A European Journal, 2010, 16(6), 1983-1991,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Chlorosuccinimide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 30 min, rt
1.2 Reagents: Perchloric acid ; 2 h, 0 °C
1.2 Reagents: Perchloric acid ; 2 h, 0 °C
Referencia
- Practical and regioselective amination of arenes using alkyl aminesNature Chemistry, 2019, 11(5), 426-433,
Synthetic Routes 9
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Hexane ; -78 °C; -78 °C → -50 °C; -50 °C → 0 °C
1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt
1.3 Solvents: Water ; rt
1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt
1.3 Solvents: Water ; rt
Referencia
- Base strengths of substituted tritylamines, N-alkylanilines, and tribenzylamine in aqueous solution and the gas phase: Steric effects upon solvation and resonance interactionsEuropean Journal of Organic Chemistry, 2004, (24), 5031-5039,
Synthetic Routes 11
Synthetic Routes 12
Condiciones de reacción
1.1 Catalysts: Copper(II) triflate Solvents: Nitromethane ; 2 h, rt
Referencia
- Copper-catalyzed N-tert-butylation of aromatic amines under mild conditions using tert-butyl 2,2,2-trichloroacetimidateSynlett, 2014, 25(11), 1550-1554,
Synthetic Routes 13
Synthetic Routes 14
Condiciones de reacción
1.1 Catalysts: Bis(dibenzylideneacetone)palladium , BINAP Solvents: Toluene ; 30 min, rt
1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C
1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C
Referencia
- Novel acyclic diaminocarbene ligands with increased steric demand and their application in gold catalysisOrganic Letters, 2010, 12(21), 4860-4863,
Synthetic Routes 15
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 12 h, 0 °C → 25 °C
1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referencia
- Synthesis of polyfunctional secondary amines by the reaction of functionalized organomagnesium reagents with tertiary nitroalkanesSynthesis, 2015, 47(20), 3246-3256,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Potassium hydride Catalysts: Acetic acid , Propanoic acid, 2,2-dimethyl-, copper(2+) salt (2:1)
Referencia
- The chemistry of pentavalent organobismuth reagents. Part 14. Recent advances in the copper-catalyzed phenylation of aminesTetrahedron, 1997, 53(12), 4137-4144,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 3 - 48 h, 100 - 110 °C
Referencia
- Preparation of amines, hydrazones, hydrazines, and indazoles by hydroamination or cross-coupling reactions catalyzed by palladium or gold in the presence of a phosphine ligand, World Intellectual Property Organization, , ,
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: 1,4-Dioxane , Water
Referencia
- A Convenient Method for Direct N-tert-Butylation of Aromatic AminesJournal of Organic Chemistry, 1995, 60(8), 2613-14,
Synthetic Routes 19
Condiciones de reacción
1.1 Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine , 2789690-58-8 Solvents: Tetrahydrofuran ; 20 min, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt
Referencia
- Palladium allyl organometallic compounds, palladium phosphine complexes as catalysts for coupling reaction and processes for preparation thereof, World Intellectual Property Organization, , ,
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Phosphine, dicyclohexyl[1-(tricyclohexylphosphoranylidene)ethyl]- , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; 24 h, 60 °C
Referencia
- Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic HalidesAngewandte Chemie, 2022, 61(47),,
Benzenamine,N-(1,1-dimethylethyl)- Raw materials
- Benzenesulfonic acid,potassium salt (1:1)
- tert-butyl 2,2,2-trichloroethanecarboximidate
- Phenylboronic acid
- Triphenylbismuth diacetate
- Iodobenzene
- Phenylmagnesium chloride
- 2-Methyl-2-nitropropane
- 2-methylpropan-2-amine
Benzenamine,N-(1,1-dimethylethyl)- Preparation Products
Benzenamine,N-(1,1-dimethylethyl)- Literatura relevante
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:937-33-7)Benzenamine,N-(1,1-dimethylethyl)-

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):346.0/1213.0